molecular formula C9H15NO2 B2974593 (1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid CAS No. 2361798-87-8

(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid

Cat. No.: B2974593
CAS No.: 2361798-87-8
M. Wt: 169.224
InChI Key: CVEGBBSJQUAHNB-YWIQKCBGSA-N
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Description

(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[4.2.0]octane structure, which includes an amino group at the 8th position and a carboxylic acid group at the 7th position. The stereochemistry of the compound is defined by the (1R,6S,7S,8S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S,7S,8S)-8-Aminobicyclo[420]octane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable linear precursor under acidic or basic conditions to form the bicyclic structure

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the interaction. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, and changes in cellular metabolism.

Comparison with Similar Compounds

    (1R,6S,7S,8S)-8-Hydroxybicyclo[4.2.0]octane-7-carboxylic acid: Similar structure but with a hydroxy group instead of an amino group.

    (1R,6S,7S,8S)-8-Methylbicyclo[4.2.0]octane-7-carboxylic acid: Similar structure but with a methyl group instead of an amino group.

Uniqueness: The presence of the amino group at the 8th position and the specific stereochemistry of (1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid distinguishes it from other similar compounds. This unique configuration imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5(6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5-,6+,7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEGBBSJQUAHNB-YWIQKCBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)[C@@H]([C@H]2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361798-87-8
Record name rac-(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octane-7-carboxylic acid
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